4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol
Description
4-[2-(1-Pyrrolidinyl)ethoxy]Benzenemethanol is a benzyl alcohol derivative featuring a pyrrolidine ring linked via a two-carbon ethoxy chain to the benzene ring. The pyrrolidine moiety (a five-membered saturated nitrogen ring) contributes to the compound’s basicity and ability to engage in hydrogen bonding, which may influence its pharmacokinetic properties.
Properties
IUPAC Name |
[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,15H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVUGIHYCXTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262425-92-3 | |
| Record name | {4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-(1-pyrrolidinyl)ethyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the electrophilic carbon of 2-(1-pyrrolidinyl)ethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol can undergo various types of chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde or 4-[2-(1-pyrrolidinyl)ethoxy]benzoic acid.
Reduction: Formation of 4-[2-(1-pyrrolidinyl)ethoxy]benzene.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Piperidine Analogue: 4-[2-(1-Piperidinyl)ethoxy]Benzenemethanol Hydrochloride
- Structure : Replaces pyrrolidine with piperidine (six-membered nitrogen ring).
- Molecular Formula: C14H22ClNO2 (hydrochloride salt; same as pyrrolidine analogue per , though this may reflect a data discrepancy) .
- Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) could influence solubility and bioavailability.
Dimethylamino Variant: α-[[2-(Dimethylamino)ethoxy]methyl]-4-(4-fluorophenoxy)Benzenemethanol Hydrochloride
- Structure: Features a dimethylamino group (-N(CH3)2) instead of pyrrolidine, with an additional fluorophenoxy substituent.
- Molecular Formula: C18H23ClFNO3 (MW: 355.83 g/mol; CAS 131961-73-4) .
- The fluorophenoxy group introduces electron-withdrawing effects, which may stabilize the molecule against oxidative degradation.
Benzoic Acid Derivative: 4-[2-(1-Pyrrolidinyl)ethoxy]Benzoic Acid Hydrochloride
- Structure: Replaces the benzenemethanol group with a benzoic acid moiety.
- Key Differences: The carboxylic acid group increases hydrophilicity and may enable salt formation, improving solubility. This derivative could act as a metabolite or prodrug of the benzenemethanol parent compound.
Complex Derivatives: NNC 45-0781
- Structure : Incorporates the 4-[2-(1-pyrrolidinyl)ethoxy]phenyl group into a chromene scaffold.
- Molecular Formula: C27H29NO3 (MW: 415.52 g/mol; CAS 207277-66-5) .
- Pharmacological Relevance : Functions as a selective estrogen receptor modulator (SERM) for osteoporosis treatment. The pyrrolidinyl ethoxy group likely contributes to receptor binding specificity.
Comparative Data Table
*Note: The identical molecular formula for pyrrolidine and piperidine analogues may indicate a data inconsistency in .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The pyrrolidine ring’s smaller size and higher ring strain compared to piperidine may enhance binding affinity in certain targets, as seen in NNC 45-0781’s SERM activity .
- Pharmacokinetics : Hydrochloride salts (e.g., CAS 223251-41-0) improve aqueous solubility, critical for oral bioavailability .
- Synthetic Utility : The benzoic acid derivative () could serve as a precursor for ester prodrugs, leveraging carboxylate reactivity for targeted delivery.
Biological Activity
4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure, featuring a pyrrolidinyl group and a benzylic alcohol moiety, suggests diverse interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol is , with a molecular weight of approximately 247.34 g/mol. The compound is characterized by the presence of a pyrrolidine ring, which is known for its role in various psychoactive substances, enhancing its solubility and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates or ligands, allowing it to bind to active sites and modulate biological functions. This interaction can result in various pharmacological effects depending on the target pathway involved.
Pharmacological Effects
Research indicates that 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol may exhibit several pharmacological properties:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS). This activity may relate to its structural similarity to known psychoactive compounds.
Toxicity and Safety
Toxicological assessments have indicated that the compound possesses low to moderate acute toxicity. In animal studies, median lethal doses (LD50) ranged from 1200 to 1784 mg/kg body weight in rats, suggesting caution in handling and application .
Case Studies
- Study on CNS Activity : A study explored the interaction of similar compounds with melanin-concentrating hormone receptor 1 (MCHr1), highlighting the potential for weight loss applications through modulation of appetite-regulating pathways .
- Skin Sensitization Assessment : In dermatological studies, the compound was evaluated for skin sensitization potential. Results indicated varied responses among test subjects, suggesting that while some individuals might exhibit sensitivity, others may not show any adverse reactions .
Comparison with Similar Compounds
The biological activity of 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol can be compared with other structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[2-(1-pyrrolidinyl)benzoic acid] | C_{15}H_{19}NO_2 | Contains a carboxylic acid group; potential anti-inflammatory properties |
| 4-(pyrrolidin-1-yl)benzonitrile | C_{13}H_{14}N_2 | Exhibits CNS activity; used in pain management |
The unique combination of functionalities in 4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol allows for distinct pharmacological profiles compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
